molecular formula C19H25IN4O8 B1677151 L-Glutamic acid, N-((((1S)-1-carboxy-5-((((4-iodophenyl)amino)carbonyl)amino)pentyl)amino)carbonyl)- CAS No. 949575-22-8

L-Glutamic acid, N-((((1S)-1-carboxy-5-((((4-iodophenyl)amino)carbonyl)amino)pentyl)amino)carbonyl)-

Cat. No.: B1677151
CAS No.: 949575-22-8
M. Wt: 564.3 g/mol
InChI Key: LFEGKCKGGNXWDV-KBPBESRZSA-N
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Preparation Methods

The synthesis of MIP-1095 involves the radioiodination of the trimethyltin MIP-1095 tri-tert-butyl ester precursor with sodium iodide (NaI), followed by deprotection of the tert-butyl ester groups. The reaction is optimized to achieve high radiochemical yield (RCY), radiochemical purity (RCP), and specific activity (SA). The radioiodination is most efficient at a pH range of 1-2 with a reaction time of 10 minutes. Deprotection of the tert-butyl ester groups occurs in 35 minutes .

Chemical Reactions Analysis

MIP-1095 undergoes various chemical reactions, primarily involving its radiolabeled iodine component. The compound is designed to bind specifically to PSMA, which is overexpressed in prostate cancer cells. The major reactions include:

Scientific Research Applications

MIP-1095 has several scientific research applications, particularly in the field of oncology:

Mechanism of Action

MIP-1095 exerts its effects by selectively targeting and binding to the extracellular domain of PSMA. Upon binding, the radiolabeled iodine-131 delivers cytotoxic radiation specifically to PSMA-expressing cancer cells. This targeted approach minimizes damage to surrounding healthy tissues while effectively treating the cancer cells .

Comparison with Similar Compounds

MIP-1095 is compared with other PSMA-targeting compounds such as MIP-1072 and RPS-027:

MIP-1095 stands out due to its high tumor uptake and prolonged retention in cancer cells, making it a highly effective radiopharmaceutical for both diagnostic and therapeutic purposes.

Properties

CAS No.

949575-22-8

Molecular Formula

C19H25IN4O8

Molecular Weight

564.3 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C19H25IN4O8/c20-11-4-6-12(7-5-11)22-18(31)21-10-2-1-3-13(16(27)28)23-19(32)24-14(17(29)30)8-9-15(25)26/h4-7,13-14H,1-3,8-10H2,(H,25,26)(H,27,28)(H,29,30)(H2,21,22,31)(H2,23,24,32)/t13-,14-/m0/s1

InChI Key

LFEGKCKGGNXWDV-KBPBESRZSA-N

SMILES

C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Isomeric SMILES

C1=CC(=CC=C1NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-(1-carboxy-5-(3-(4-iodobphenyl)ureido)pentyl)ureido)pentanedioic acid
MIP 1095
MIP-1095
MIP1095

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Glutamic acid, N-((((1S)-1-carboxy-5-((((4-iodophenyl)amino)carbonyl)amino)pentyl)amino)carbonyl)-
Reactant of Route 2
L-Glutamic acid, N-((((1S)-1-carboxy-5-((((4-iodophenyl)amino)carbonyl)amino)pentyl)amino)carbonyl)-
Reactant of Route 3
L-Glutamic acid, N-((((1S)-1-carboxy-5-((((4-iodophenyl)amino)carbonyl)amino)pentyl)amino)carbonyl)-
Reactant of Route 4
L-Glutamic acid, N-((((1S)-1-carboxy-5-((((4-iodophenyl)amino)carbonyl)amino)pentyl)amino)carbonyl)-
Reactant of Route 5
L-Glutamic acid, N-((((1S)-1-carboxy-5-((((4-iodophenyl)amino)carbonyl)amino)pentyl)amino)carbonyl)-
Reactant of Route 6
L-Glutamic acid, N-((((1S)-1-carboxy-5-((((4-iodophenyl)amino)carbonyl)amino)pentyl)amino)carbonyl)-

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